Cas no 32644-12-5 (Pentanoic acid,2-chloro-, (S)- (9CI))
Pentanoic acid,2-chloro-, (S)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid,2-chloro-, (S)- (9CI)
- Valericacid, 2-chloro-, (S)- (8CI)
- S-2-chlorovaleric acid
- (2S)-2-CHLOROPENTANOIC ACID
- 32644-12-5
- SCHEMBL604353
- (S)-2-Chloropentanoicacid
- (S)-2-Chloropentanoic acid
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- Inchi: 1S/C5H9ClO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
- InChI Key: WZZRDRYYUVHLRD-BYPYZUCNSA-N
- SMILES: Cl[C@H](C(=O)O)CCC
Computed Properties
- Exact Mass: 136.0291072g/mol
- Monoisotopic Mass: 136.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 82.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 37.3Ų
Pentanoic acid,2-chloro-, (S)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD13015497-1g |
(S)-2-Chloropentanoic acid |
32644-12-5 | 97% | 1g |
$60 | 2024-07-18 | |
| Crysdot LLC | CD13015497-5g |
(S)-2-Chloropentanoic acid |
32644-12-5 | 97% | 5g |
$180 | 2024-07-18 | |
| Crysdot LLC | CD13015497-10g |
(S)-2-Chloropentanoic acid |
32644-12-5 | 97% | 10g |
$300 | 2024-07-18 | |
| Crysdot LLC | CD13015497-25g |
(S)-2-Chloropentanoic acid |
32644-12-5 | 97% | 25g |
$580 | 2024-07-18 |
Pentanoic acid,2-chloro-, (S)- (9CI) Suppliers
Pentanoic acid,2-chloro-, (S)- (9CI) Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Pentanoic acid,2-chloro-, (S)- (9CI)
Comprehensive Analysis of Pentanoic acid,2-chloro-, (S)- (9CI) (CAS No. 32644-12-5): Properties, Applications, and Industry Trends
Pentanoic acid,2-chloro-, (S)- (9CI), identified by its CAS No. 32644-12-5, is a chiral organic compound belonging to the class of halogenated carboxylic acids. This optically active molecule features a chlorine atom at the second carbon of a five-carbon chain, making it a valuable intermediate in pharmaceutical synthesis and specialty chemicals. The (S)-enantiomer configuration is particularly significant in asymmetric catalysis and drug development, where stereoselectivity plays a critical role in biological activity.
Recent interest in sustainable chiral building blocks has propelled research into compounds like 2-chloropentanoic acid (S-form). Laboratories and manufacturers increasingly seek high-purity enantiomers for applications in biodegradable polymers and green chemistry initiatives. Analytical techniques such as chiral HPLC and polarimetry are essential for verifying the enantiomeric excess (ee) of this compound, which often exceeds 98% in commercial grades.
The compound's physicochemical properties include a molecular weight of 136.58 g/mol and characteristic solubility in polar organic solvents like ethanol and ethyl acetate. Its melting point range (-10°C to 5°C) and boiling point (approximately 195°C at 760 mmHg) make it suitable for various organic transformations, including nucleophilic substitutions and esterification reactions. Researchers emphasize its role in synthesizing nonsteroidal anti-inflammatory drug (NSAID) precursors without generating hazardous byproducts.
In the flavor and fragrance industry, derivatives of (S)-2-chloropentanoic acid contribute to stereospecific aroma compounds. The demand for natural-identical flavorings has driven innovation in enzymatic resolution methods to produce this chiral acid more efficiently. Biocatalysis using lipases or esterases now achieves yields surpassing traditional chemical synthesis, aligning with the market's preference for eco-friendly production methods.
Emerging applications in agrochemicals demonstrate the compound's versatility. Its incorporation into herbicide formulations shows improved selectivity due to the chiral center's influence on plant enzyme interactions. Regulatory agencies increasingly scrutinize such stereochemically defined pesticides, creating opportunities for manufacturers of optically pure intermediates like CAS 32644-12-5.
Quality control protocols for Pentanoic acid,2-chloro-, (S)- (9CI) emphasize spectroscopic characterization through NMR (¹H and ¹³C) and FT-IR analysis. The compound's specific rotation ([α]D²⁰ typically between +15° to +25°) serves as a critical purity indicator. Advanced purification techniques such as preparative SFC (supercritical fluid chromatography) have become industry standards for meeting pharmaceutical-grade specifications.
Market analysts note growing demand in Asia-Pacific regions, particularly from contract research organizations (CROs) specializing in chiral technology. The compound's patent landscape reveals innovative applications in prodrug synthesis and targeted drug delivery systems. Storage recommendations typically suggest inert atmosphere conditions (argon or nitrogen) at 2-8°C to maintain stability, with shelf lives extending beyond 24 months when properly handled.
Environmental considerations have led to improved waste management protocols for halogenated compound processing. Modern green chemistry metrics (e.g., atom economy, E-factor) demonstrate significant improvements in the production of 32644-12-5 compared to earlier synthetic routes. Lifecycle assessments now influence purchasing decisions among sustainability-conscious laboratories and manufacturers.
The scientific literature documents novel uses of (S)-2-chloropentanoic acid in metal-organic frameworks (MOFs) for chiral separations. Its carboxylate group participates in coordination chemistry, creating materials with potential applications in enantioselective catalysis and sensor technologies. These developments position CAS 32644-12-5 as a compound of continuing research interest across multiple disciplines.
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